molecular formula C2H5ClNbO2 B14343246 2-Chloroethan-1-ol--oxoniobium (1/1) CAS No. 95399-24-9

2-Chloroethan-1-ol--oxoniobium (1/1)

Cat. No.: B14343246
CAS No.: 95399-24-9
M. Wt: 189.42 g/mol
InChI Key: QDDIOQVEMAJZEZ-UHFFFAOYSA-N
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Description

2-Chloroethan-1-ol–oxoniobium (1/1) is a chemical compound that combines 2-chloroethan-1-ol, an organic molecule, with oxoniobium, a metal complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethan-1-ol–oxoniobium (1/1) typically involves the reaction of 2-chloroethan-1-ol with a niobium-containing precursor. One common method is to react 2-chloroethan-1-ol with niobium pentachloride (NbCl5) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent decomposition.

Industrial Production Methods

Industrial production of 2-chloroethan-1-ol–oxoniobium (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides of niobium.

    Reduction: Reduction reactions can convert the niobium center to lower oxidation states.

    Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Niobium oxides and chlorinated by-products.

    Reduction: Reduced niobium complexes and alcohol derivatives.

    Substitution: Substituted ethanols and niobium complexes with different ligands.

Scientific Research Applications

2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.

    Biology: Investigated for potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.

Mechanism of Action

The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A simpler compound without the niobium complex, used in organic synthesis and as a solvent.

    Niobium Pentachloride: A niobium-containing compound used as a reagent in chemical synthesis.

    2-Bromoethanol: Similar to 2-chloroethanol but with a bromine atom, used in organic synthesis.

Uniqueness

2-Chloroethan-1-ol–oxoniobium (1/1) is unique due to the combination of an organic molecule with a niobium complex. This combination imparts distinct chemical properties, such as enhanced reactivity and potential applications in various fields. The presence of both organic and inorganic components allows for versatile interactions and applications that are not possible with simpler compounds.

Properties

CAS No.

95399-24-9

Molecular Formula

C2H5ClNbO2

Molecular Weight

189.42 g/mol

IUPAC Name

2-chloroethanol;oxoniobium

InChI

InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;;

InChI Key

QDDIOQVEMAJZEZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)O.O=[Nb]

Origin of Product

United States

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